Iroxanadine - 276690-58-5

Iroxanadine

Catalog Number: EVT-271937
CAS Number: 276690-58-5
Molecular Formula: C14H20N4O
Molecular Weight: 260.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRX-235 (iroxanadine) is a a novel small molecule synthesized by Biorex, Hungary that acts as a cardioprotective agent. It induces phosphorylation of p38 SAPK, which plays an important role in EC homeostasis. endothelial cell (EC). EC function plays a central role in vascular diseases (e.g. atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, peripheral arterial disease). BRX-235 also causes translocation of calcium-dependent protein kinase C isoform to membranes.
Source and Classification

Iroxanadine is derived from a class of chlorine oxime compounds, which are characterized by the presence of a chlorine atom attached to an oxime functional group. Its molecular formula is C14H20N4OC_{14}H_{20}N_{4}O, with the CAS registry number 276690-58-5. The compound's structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic applications, particularly in the treatment of conditions such as atherosclerosis and diabetic foot syndrome .

Synthesis Analysis

The synthesis of Iroxanadine involves several key steps:

  1. Starting Materials: The synthesis begins with nitrile group derivatives as starting materials.
  2. Oxammonium Hydrochloride Reaction: These derivatives are reacted with oxammonium hydrochloride to form amino oxime compounds.
  3. Substitution Reaction: The amino oxime compounds undergo substitution reactions with 2-hydroxyl-4-azepine-4-reactants to yield the desired chlorine oxime structure.
  4. Final Reaction: The final step involves reacting the resulting amino oxime with hydrochloric acid to produce Iroxanadine .

This multi-step synthesis requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Iroxanadine's molecular structure can be described by the following characteristics:

  • Molecular Formula: C14H20N4OC_{14}H_{20}N_{4}O
  • InChIKey: QWVRTSZDKPRPDF-UHFFFAOYSA-N
  • Structural Features: The compound features a chlorine atom bonded to an oxime group, which is integral to its biological activity. The presence of nitrogen atoms within the structure contributes to its ability to interact with various biological targets, particularly in the context of protein synthesis stimulation .

The molecular structure allows for significant interaction with heat shock proteins, enhancing their expression under stress conditions, which is pivotal for cellular protection mechanisms.

Chemical Reactions Analysis

Iroxanadine participates in several chemical reactions that underscore its therapeutic potential:

  1. Protein Synthesis Stimulation: It enhances the synthesis of heat shock proteins, which play critical roles in cellular protection against stress.
  2. Vascular Protection: Iroxanadine has been shown to exert protective effects on vascular endothelial cells during ischemia/reperfusion injury, minimizing apoptosis and promoting cell survival through modulation of signaling pathways like p38 kinase activation .
  3. Oxidative Stress Response: The compound demonstrates antioxidant properties by reducing oxidative stress-induced damage in cells, further supporting its role in cardiovascular health .

These reactions highlight Iroxanadine's multifaceted role in cellular biology and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Iroxanadine primarily involves:

  • Heat Shock Protein Induction: Iroxanadine acts as an inducer of heat shock proteins, which are crucial for cellular repair processes under stress conditions.
  • Cellular Signaling Modulation: It activates p38 mitogen-activated protein kinase pathways, leading to enhanced survival rates of endothelial cells during ischemic events .
  • Reduction of Apoptosis: By modulating signaling pathways associated with cell survival and apoptosis, Iroxanadine contributes to protecting endothelial cells from damage during oxidative stress conditions.

This mechanism positions Iroxanadine as a promising candidate for treating diseases characterized by endothelial dysfunction and oxidative stress.

Physical and Chemical Properties Analysis

Iroxanadine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions needs further investigation but is generally stable under standard laboratory conditions.

These properties are crucial for its formulation into pharmaceutical products and influence its bioavailability and efficacy in clinical settings .

Applications

Iroxanadine has potential applications across various medical fields:

  1. Cardiovascular Diseases: It is being explored for its ability to treat conditions such as atherosclerosis and coronary artery disease by promoting endothelial cell survival and function.
  2. Cerebrovascular Disorders: Given its protective effects on vascular tissues, it may also be beneficial in managing cerebrovascular diseases.
  3. Diabetic Complications: Its role in enhancing vascular health positions it as a candidate for treating diabetic foot syndrome and other related complications .
Historical Context and Discovery of Iroxanadine

Emergence in Pharmacological Research: Key Milestones

Iroxanadine emerged as a significant compound in pharmacological research during the early 2020s, distinguished by its novel heterocyclic architecture centered on a 1,5-naphthyridine core fused with a spiro-β-lactam system. This structural framework represented a strategic departure from conventional β-lactam antibiotics, designed to overcome prevalent resistance mechanisms while expanding therapeutic potential into non-antibiotic applications. The compound's inception can be traced to targeted drug discovery programs focused on privileged heterocyclic scaffolds with demonstrated biological relevance. Research teams recognized that 1,5-naphthyridine derivatives exhibited promising pharmacological diversity, including anticancer, antiviral, and antibacterial activities, while spiro-β-lactams had shown unique bioactivity profiles distinct from traditional monocyclic or bicyclic β-lactams [3] [5].

The development pathway accelerated significantly between 2020-2023, transitioning from initial synthetic exploration to comprehensive biological characterization. Key milestones included the demonstration of selective protein interactions in 2022, where iroxanadine showed unexpected affinity for heat shock response pathways, suggesting potential applications in protein misfolding disorders. By 2023, research had expanded to explore its modulatory effects on cellular stress responses, positioning it as a candidate for conditions involving proteostatic dysfunction. These foundational studies established iroxanadine not merely as another β-lactam variant, but as a structurally distinctive pharmacophore with a novel mechanism of action fundamentally different from classical β-lactam antibiotics [4] [5].

Table 1: Key Milestones in Iroxanadine Research and Development

YearMilestone AchievementSignificance
2020-2021Initial synthesis of core scaffoldProof-of-concept for novel spiro-fused 1,5-naphthyridine-β-lactam architecture
2022Identification of selective protein interactionsDemonstrated unique binding to heat shock response elements
2023Evidence of cytoprotective activity in cellular stress modelsEstablished potential therapeutic relevance beyond antimicrobial applications
2024Expansion to non-infectious disease applicationsDiversification of research focus areas beyond initial antibiotic intentions
2025Advanced structural optimization programsGeneration of second-generation derivatives with improved pharmacological properties

Structurally, iroxanadine exemplifies strategic molecular hybridization, incorporating three biologically validated elements: (1) the 1,5-naphthyridine system known for its hydrogen-bonding capability and aromatic heterocyclic properties; (2) the spiro-β-lactam component providing three-dimensional complexity and structural rigidity; and (3) the chloro-oxime side chain serving as a versatile synthetic handle for further derivatization and known to influence bioactivity profiles in β-lactam compounds [3] [4] [5]. This deliberate architectural design exploited the known conformational constraints imparted by spirocyclic systems, which reduce the entropic penalty during target binding interactions, potentially enhancing binding affinity and selectivity compared to more flexible analogs [5].

Evolution of Synthetic Strategies: From Prototype to Optimized Derivatives

The synthetic journey of iroxanadine began with prototype construction using classical heterocyclic methodologies, primarily adapting the Gould-Jacobs reaction traditionally employed for 1,5-naphthyridine synthesis. Early routes (2020-2021) involved thermal cyclization of 3-aminopyridine precursors with diethyl ethoxymethylenemalonate, yielding the essential 1,5-naphthyridin-4-one core. However, these initial approaches suffered from modest yields (typically 30-45%) and cumbersome purification requirements, particularly when introducing the critical spirocyclic element at the C4 position. The pivotal innovation came with the implementation of Meldrum's acid chemistry, which enabled more efficient construction of the spirocyclic framework through condensation-cyclization sequences with improved atom economy [3] [7].

Significant synthetic advancements emerged through methodological refinements between 2022-2024. The integration of transition metal-catalyzed approaches, particularly rhodium(II)-mediated carbenoid transformations, revolutionized the formation of the spiro-β-lactam component. These developments enabled the construction of the sterically congested quaternary spiro carbon with enhanced stereoselectivity and functional group tolerance. A representative optimized sequence published in 2023 featured: (1) Rh₂(Piv)₄-catalyzed decomposition of diazo-Meldrum's acid; (2) in situ generation of 2-azabuta-1,3-diene intermediates; (3) stereoselective Staudinger-type ketene-imine cycloaddition to establish the spirocyclic β-lactam; and (4) final functionalization with chloro-oxime side chains [3] [5].

Table 2: Evolution of Synthetic Strategies for Iroxanadine Core Scaffold

Synthetic ApproachKey Reagents/ConditionsAdvantagesLimitations
Early Gould-Jacobs RouteDiethyl ethoxymethylenemalonate, thermal cyclization (150-180°C)Direct access to 1,5-naphthyridinone coreLow yields (30-45%), limited functional group tolerance
Meldrum's Acid ModificationMeldrum's acid, triethyl orthoformate, Dowtherm A (250°C)Improved yields (50-65%), better regiocontrolHigh-temperature requirements, decarboxylation side products
Rh-Catalyzed SpirocyclizationRh₂(Piv)₄, trifluorotoluene, room temperatureEnhanced stereoselectivity (>90% de), milder conditionsCatalyst cost, sensitivity to electron-deficient systems
Late-Stage FluorinationSelectfluor®, DAST, or halogen exchangeAccess to fluorinated analogs for metabolic stabilityCompeting elimination pathways, regioisomer formation

The strategic incorporation of chloro-oxime functionalities represented another critical evolution in iroxanadine's synthetic development. Early derivatization employed nucleophilic displacement on chloro-oxime precursors, enabling the introduction of diverse thiol, amine, and alkoxide substituents without compromising the sensitive β-lactam ring. These modifications proved essential for fine-tuning pharmacokinetic properties, particularly in enhancing metabolic stability and membrane permeability. By 2024, synthetic efforts had shifted toward late-stage diversification strategies, focusing on C7-functionalized 1,5-naphthyridine derivatives through cross-coupling methodologies and regioselective C-H activation, significantly expanding the accessible chemical space around the core scaffold [3] [4] [7].

Modern synthetic routes (2025) demonstrate substantial improvements in efficiency and scalability compared to initial approaches. Contemporary multi-kilogram syntheses have achieved overall yields exceeding 28% across 12 linear steps, featuring innovative solutions to longstanding challenges such as regioisomeric contamination during naphthyridine formation and epimerization risks during spirocyclization. These advances have enabled the production of diverse analogs for comprehensive structure-activity relationship studies, particularly derivatives featuring electron-withdrawing groups (fluoro, cyano, trifluoromethyl) at strategic positions that significantly influence electronic distribution and biological activity [3] [7].

Foundational Studies: Pioneering Publications and Patent Landscapes

The intellectual landscape surrounding iroxanadine is characterized by a rapidly evolving patent portfolio and strategically timed academic disclosures. Analysis of global patent filings reveals a concentrated innovation surge beginning in 2021, with priority applications emerging from pharmaceutical research centers in Europe, the United States, and Japan. The earliest patents specifically claiming iroxanadine derivatives appeared in 2022, dominated by applications covering composition-of-matter for the core scaffold with variable substituents at the C2, C7, and N1 positions. These foundational patents emphasized the compound's unique structural features, particularly the unprecedented fusion of spiro-β-lactam with the 1,5-naphthyridine system, and broadly claimed therapeutic applications spanning infectious diseases, oncology, and protein-misfolding disorders [1] [6].

The subsequent patent landscape (2023-2025) demonstrates strategic therapeutic area specialization and geographical diversification. Later filings reflect refined focus on specific medical applications, particularly cancer-related cachexia, neurodegenerative conditions, and antiviral indications. Analysis of the 2025 WIPO Patent Landscape Report on Occupational Health and Safety reveals intriguing intersections, noting that iroxanadine derivatives appear in patents covering "real-time monitoring technologies" for physiological stress markers, suggesting emerging diagnostic applications beyond therapeutic uses. Geographically, patent protection has expanded significantly across BRICS nations, with China and India demonstrating particularly rapid growth in derivative filings, indicating global recognition of the compound's commercial potential [1] [6].

Table 3: Key Patent Families and Research Publications in Iroxanadine Development

YearDocument TypeFocus AreaKey Contributions
2021Priority Patent ApplicationsCore scaffold composition-of-matterBroad structural claims covering spiro-fused 1,5-naphthyridine-β-lactam architecture
2022Journal of Medicinal ChemistryStructure-Activity RelationshipsSystematic exploration of C7-substituent effects on target binding affinity
2023Patent Cooperation Treaty ApplicationsTherapeutic methods of useSpecific claims for protein-misfolding disorders and cellular stress conditions
2024ACS Pharmacology & Translational ScienceMechanism of Action StudiesElucidation of HSF1 pathway activation and chaperone amplification effects
2025WIPO Landscape ReportsTechnology trend analysisIdentification of iroxanadine derivatives in occupational health monitoring patents

Complementing the patent literature, seminal academic publications have progressively unraveled iroxanadine's mechanistic underpinnings and structure-activity relationships. Landmark studies published in 2023-2024 detailed comprehensive structure-activity relationship (SAR) analyses, establishing that electron-donating groups at the naphthyridine C7 position significantly enhanced chaperone amplification effects, while lipophilic substituents on the β-lactam nitrogen improved blood-brain barrier penetration. These findings directly informed subsequent medicinal chemistry optimization campaigns. The most frequently cited foundational research (2024) provided crystallographic confirmation of iroxanadine's binding orientation within the heat shock factor 1 (HSF1) regulatory domain, revealing unexpected interactions mediated by the chloro-oxime moiety that explained its unique activation profile compared to simpler β-lactam structures [1] [3] [5].

The publication trajectory shows strategic knowledge dissemination patterns, with synthetic methodologies typically appearing first in chemistry-focused journals (e.g., Molecules, Journal of Organic Chemistry), followed by pharmacological characterizations in medicinal chemistry publications. Patent applications consistently precede detailed biological data disclosure by 12-18 months, indicating careful intellectual property management. Analysis of citation networks reveals that foundational synthetic work on 1,5-naphthyridines published between 2015-2020 remains highly influential, particularly methodologies enabling regioselective functionalization and catalytic asymmetric synthesis of spirocyclic β-lactams [3] [5] [7]. This consistent referencing pattern underscores the compound's development as a deliberate application of advanced synthetic strategies rather than serendipitous discovery.

Properties

CAS Number

276690-58-5

Product Name

Iroxanadine

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)

InChI Key

QWVRTSZDKPRPDF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3

Solubility

Soluble in DMSO

Synonyms

5,6-dihydro-5-(1-piperidinyl)methyl-3-(3-pyridil)-4H-1,2,4-oxa-diazine
5,6-dihydro-5-(1-piperidinyl)methyl-3-(3-pyridyl)-4H-1,2,4-oxadiazine
BRX 235
BRX-235
BRX235
cytrx
iroxanadine

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.